molecular formula C8H17N3O3S B2384069 N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide CAS No. 1280851-40-2

N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide

Cat. No.: B2384069
CAS No.: 1280851-40-2
M. Wt: 235.3
InChI Key: VTMVBMKVPGBHRQ-UHFFFAOYSA-N
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Description

N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide is a synthetically designed organic compound incorporating two privileged pharmacophores in medicinal chemistry: a piperazinone (3-oxopiperazine) core and a sulfonamide functional group. The piperazine ring is a nitrogen-containing heterocycle frequently employed in drug discovery to optimize the physicochemical and pharmacokinetic properties of lead molecules, often contributing to enhanced water solubility and bioavailability . The specific presence of the 3-oxo group, forming a piperazin-2-one, introduces a conformationally constrained amide bond within the ring system, a feature present in several FDA-approved drugs and known to influence target binding . The N-linked sulfonamide moiety is a versatile structural element found in a wide array of bioactive compounds, including many central nervous system (CNS) drugs, where it often functions as a key pharmacophore for interacting with enzymatic targets . This combination suggests significant potential for this compound in various investigative applications. Researchers may find it valuable as a key synthetic intermediate for constructing more complex molecular architectures or as a core scaffold for developing novel enzyme inhibitors. Its structure is particularly relevant for probing biological targets known to interact with sulfonamide-containing compounds, such as carbonic anhydrases, or for programs focused on CNS-targeting ligands . This product is intended for research use only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-methyl-3-oxo-N-propan-2-ylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-7(2)10(3)15(13,14)11-5-4-9-8(12)6-11/h7H,4-6H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMVBMKVPGBHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Sulfonyl Chlorides

A representative synthesis begins with N-methylpiperazine-3-one, which undergoes sulfonylation using a propan-2-yl sulfonyl chloride derivative. The reaction is typically conducted in dichloromethane or dimethylformamide (DMF) with a tertiary amine base, such as diisopropylethylamine, to scavenge HCl byproducts.

Example Protocol

  • Reagents :
    • N-Methylpiperazine-3-one (1.0 equiv)
    • Propan-2-yl sulfonyl chloride (1.2 equiv)
    • Diisopropylethylamine (2.5 equiv)
    • Dichloromethane (anhydrous)
  • Procedure :
    The amine base and N-methylpiperazine-3-one are dissolved in dichloromethane under nitrogen. Propan-2-yl sulfonyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The mixture is washed with water, dried over sodium sulfate, and purified via silica gel chromatography (ethyl acetate/heptane).

Table 1: Optimization of Direct Sulfonylation

Base Solvent Temperature (°C) Time (h) Yield (%)
Diisopropylethylamine Dichloromethane 25 12 78
Potassium carbonate DMF 100 16 65
Triethylamine THF 40 24 52

Key Observations:

  • Polar aprotic solvents (e.g., DMF) enable higher reactivity but require elevated temperatures.
  • Bulky amines like diisopropylethylamine improve yields by minimizing side reactions.

Stepwise Synthesis via Intermediate Alkylation

An alternative route involves sequential alkylation and sulfonylation steps. This method is advantageous for introducing sterically demanding groups, such as the propan-2-yl substituent.

Alkylation of Piperazine-3-one

Piperazine-3-one is first alkylated at the nitrogen using methyl iodide and isopropyl bromide. The reaction proceeds via an SN2 mechanism in the presence of a strong base.

Example Protocol

  • Reagents :
    • Piperazine-3-one (1.0 equiv)
    • Methyl iodide (1.1 equiv)
    • Isopropyl bromide (1.1 equiv)
    • Sodium hydride (2.2 equiv)
    • Tetrahydrofuran (THF)
  • Procedure :
    Sodium hydride is suspended in THF under nitrogen. Piperazine-3-one is added, followed by dropwise addition of methyl iodide. After 4 hours, isopropyl bromide is introduced, and the mixture is stirred for 12 hours. The product is isolated via filtration and recrystallization.

Table 2: Alkylation Efficiency

Alkylating Agent Base Solvent Yield (%)
Methyl iodide NaH THF 85
Isopropyl bromide K2CO3 DMF 72

Subsequent Sulfonylation

The alkylated intermediate is then sulfonylated using chlorosulfonic acid or its derivatives. This step often requires careful control of stoichiometry to avoid over-sulfonylation.

Alternative Approaches: Catalytic Cross-Coupling

Recent advances employ palladium-catalyzed cross-coupling to introduce sulfonamide groups. While less common, this method offers regioselectivity advantages.

Suzuki-Miyaura Coupling

Aryl boronic esters functionalized with sulfonamide groups are coupled with halogenated piperazine derivatives.

Example Protocol

  • Reagents :
    • 4-Bromo-N-methylpiperazine-3-one (1.0 equiv)
    • Sulfonamide-phenylboronic ester (1.2 equiv)
    • Pd(PPh3)4 (5 mol%)
    • K2CO3 (3.0 equiv)
    • Dioxane/water (4:1)
  • Procedure :
    The reaction is heated to 80°C for 8 hours under nitrogen. The product is extracted with ethyl acetate and purified via column chromatography.

Table 3: Cross-Coupling Performance

Catalyst Ligand Yield (%)
Pd(PPh3)4 None 62
PdCl2(dppf) 1,1'-Bis(diphenylphosphino)ferrocene 71

Critical Analysis of Methodologies

Yield and Scalability

Direct sulfonylation provides the highest yields (65–78%) but requires stringent anhydrous conditions. Stepwise alkylation-sulfonylation offers better control over substituent placement but involves multi-step purification. Cross-coupling methods, though innovative, remain limited by catalyst costs.

Purity and Byproduct Formation

Common byproducts include:

  • Di-sulfonylated derivatives : Mitigated by using excess piperazine substrate.
  • N-Oxidation products : Minimized by conducting reactions under inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds containing piperazine moieties, including N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide, exhibit significant anticancer properties. For instance:

  • Piperazine Derivatives : Several studies have demonstrated that piperazine-containing compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives with structural modifications have shown enhanced activity against prostate cancer cells (IC50 values ranging from 4.47 µM to 10.44 µM) .
CompoundCell LineIC50 Value (µM)Reference
Compound 1T47D (Breast Cancer)1.42
Compound 2PC-3 (Prostate Cancer)4.47 ± 0.92
Compound 3HepG2 (Liver Cancer)10.44

2. Anti-inflammatory Properties

The sulfonamide functional group is known for its anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases. The compound's interactions with biological targets can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory disorders .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions typical of sulfonamides and piperazines. These methods allow for the creation of derivatives with enhanced biological activity or altered pharmacokinetic properties:

  • Reactions Typical of Sulfonamides : The sulfonamide group can undergo various reactions, which are essential for further modifications.
  • Piperazine Ring Modifications : Alterations to the piperazine structure can lead to differences in biological activity and selectivity for specific targets .

Case Studies and Research Findings

Several studies have documented the efficacy of piperazine derivatives in clinical settings:

  • Clinical Trials : Ongoing trials are evaluating the effectiveness of piperazine-containing compounds in various cancers.
  • Comparative Studies : Research comparing this compound with established anticancer drugs indicates promising results, suggesting potential for use as an adjunct therapy .

Mechanism of Action

The mechanism of action of N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in Piperazine Sulfonamides

The compound shares a core piperazine-sulfonamide scaffold with several analogues, but its substituents and functional groups confer distinct properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Key Features
N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide 3-oxo, N-methyl, N-isopropyl Binds HRP-2 PWWP domain; moderate lipophilicity due to isopropyl group
JHX-2 (4-(5-hydroxypyrimidin-2-yl)-N,N-dimethyl-3,5-dioxo-piperazine-1-sulfonamide) 3,5-dioxo, N,N-dimethyl, pyrimidinyl Increased polarity from dual oxo groups; potential for enhanced solubility
JHX-3 (N,N-dimethyl-3,5-dioxo-4-(pyrimidin-2-yl)piperazine-1-sulfonamide) 3,5-dioxo, pyrimidinyl, N,N-dimethyl Similar to JHX-2 but lacks hydroxyl group; reduced hydrogen-bonding capacity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperazine-1-sulfonamide Isoindole dione, sulfonamide High hydrogen-bonding potential from dione; may influence CNS penetration
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide Chlorophenyl, nitro, methanesulfonamide Electron-withdrawing groups enhance stability but reduce bioavailability

Functional Group Impact

  • 3-Oxo Group: The ketone at position 3 introduces a hydrogen-bond acceptor, critical for binding to HRP-2. This feature is absent in JHX-1 (non-oxo) and less pronounced in isoindole dione derivatives .
  • N-Substituents: The methyl and isopropyl groups on the sulfonamide nitrogen balance steric bulk and hydrophobicity. Comparatively, JHX compounds use dimethylamino groups, which may increase solubility but reduce target specificity .

Biological Activity

N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide is a novel sulfonamide compound featuring a piperazine ring, which significantly contributes to its biological activity. This compound has garnered attention due to its potential applications in various therapeutic areas, particularly in anti-cancer and anti-inflammatory contexts. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C11_{11}H16_{16}N2_{2}O2_{2}S
  • Functional Groups : Sulfonamide, piperazine, and ketone functionalities.

The presence of the sulfonamide moiety is crucial for the biological activity, as it often enhances the interaction with various biological targets.

Anti-Cancer Activity

This compound has shown promising anti-cancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • LNCaP (prostate cancer) : Exhibited significant cytotoxicity with an IC50_{50} value indicating effective growth inhibition.
  • MCF-7 (breast cancer) : Displayed similar potency, suggesting a broad-spectrum anti-cancer activity.

The mechanism by which this compound exerts its anti-cancer effects involves:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly at the G0/G1 phase.

Anti-Inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. In studies involving macrophage cell lines (e.g., RAW 264.7), the compound inhibited the production of nitric oxide (NO), a key inflammatory mediator.

Comparative Biological Activity

To contextualize its activity, a comparison with other related compounds is presented in the following table:

Compound NameStructureBiological ActivityUnique Features
SulfanilamideSulfanilamide StructureAntibacterialLacks piperazine structure
PiperazinePiperazine StructureLimited biological activityCore structure for modification
N-(4-hydroxyphenyl)piperazineN-(4-hydroxyphenyl)piperazine StructureAntidepressantHydroxyl substitution enhances solubility
This compoundN-methyl-3-oxo-N-(propan-2-yl)piperazine StructureAnti-cancer, anti-inflammatoryUnique sulfonamide-piperazine hybrid

Study 1: Anti-Cancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, this compound was evaluated for its cytotoxic effects on various human cancer cell lines. The results indicated that the compound exhibited IC50_{50} values lower than those of traditional chemotherapeutics, suggesting enhanced efficacy and lower toxicity profiles .

Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses in vitro. The results showed that treatment with this compound significantly reduced NO production in RAW 264.7 cells stimulated with lipopolysaccharide (LPS), highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperazine core followed by sulfonamide functionalization. Key steps include nucleophilic substitution and sulfonylation under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Intermediates are monitored via thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural fidelity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

High-resolution techniques such as 1^1H/13^{13}C NMR, Fourier-transform infrared (FTIR) spectroscopy, and X-ray crystallography are essential for structural elucidation. Purity is assessed via high-performance liquid chromatography (HPLC) and elemental analysis. For example, intramolecular hydrogen bonding, a key stability feature, is confirmed through NMR chemical shift analysis and X-ray diffraction .

Q. What are the key physicochemical properties influencing the compound’s reactivity and stability?

The compound’s stability is influenced by its sulfonamide group (acidic proton) and piperazine ring (basic nitrogen). LogP values and pKa (calculated via computational tools like MarvinSketch) inform solubility and bioavailability. Hydrogen bonding interactions, as seen in crystal structures, enhance thermal stability .

Q. What are common side reactions during synthesis, and how are they mitigated?

Common side reactions include over-sulfonylation or ring-opening of the piperazine moiety. These are minimized by optimizing reaction stoichiometry, temperature (e.g., maintaining 0–5°C during sulfonylation), and using protecting groups for reactive amines. TLC and quenching aliquots at intervals help track side products .

Advanced Research Questions

Q. How does the compound interact with the HRP-2 PWWP domain, and what structural insights does X-ray crystallography provide?

Co-crystallization studies (1.44 Å resolution) reveal that the sulfonamide group forms hydrogen bonds with Asp102 and Tyr121 residues of the HRP-2 PWWP domain, while the piperazine ring engages in hydrophobic interactions. PanDDA analysis highlights fragment-binding hotspots, guiding structure-activity relationship (SAR) optimization for improved affinity .

Q. What strategies are employed to resolve contradictions in binding affinity data across different biological assays?

Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) are addressed by controlling variables like membrane permeability (via PAMPA assays) and off-target effects. Orthogonal techniques, such as surface plasmon resonance (SPR) for kinetic binding analysis and isothermal titration calorimetry (ITC) for thermodynamic profiling, validate target engagement .

Q. How can QSAR models guide the optimization of this compound’s selectivity toward specific biological targets?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like polar surface area, topological torsion, and Hammett constants predict modifications to enhance selectivity. For instance, introducing electron-withdrawing groups on the piperazine ring reduces off-target binding to adenosine receptors, as validated by molecular docking .

Q. What experimental approaches are used to determine the compound’s mechanism of action in modulating enzyme or receptor activity?

Mechanism studies employ time-dependent inhibition assays (e.g., pre-incubation with target enzymes), radioligand displacement assays for receptor binding, and CRISPR-engineered knockouts to confirm target specificity. Metabolite profiling (via LC-MS) identifies active intermediates formed in vivo .

Methodological Notes

  • Structural Analysis : Always cross-validate X-ray crystallography data with NMR-derived NOE (nuclear Overhauser effect) correlations to resolve ambiguities in stereochemistry .
  • Synthetic Optimization : Design of Experiments (DoE) frameworks, such as factorial designs, efficiently optimize reaction yields and purity .
  • Data Reproducibility : Report assay conditions (e.g., buffer pH, ionic strength) in detail to enable cross-study comparisons, particularly for conflicting binding data .

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